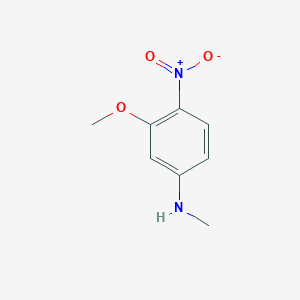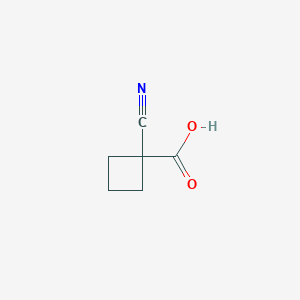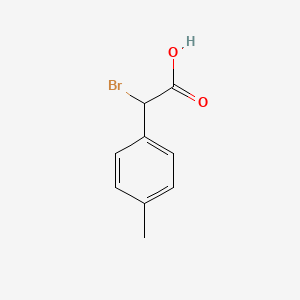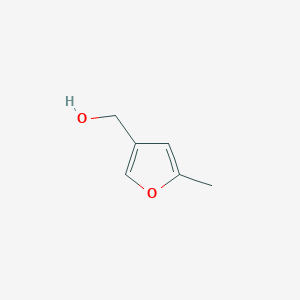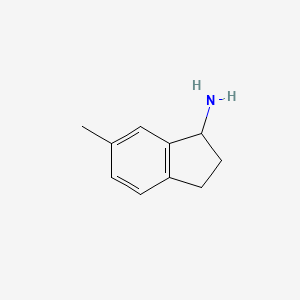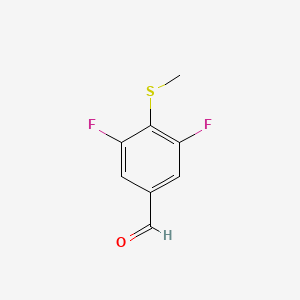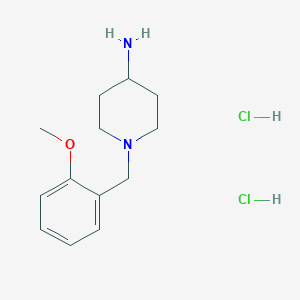
4-Chloro-7-methoxyquinoline-6-carboxamide
Übersicht
Beschreibung
4-Chloro-7-methoxyquinoline-6-carboxamide is a light yellow powder . It is used as an intermediate for synthesizing Lenvatinibis and is also used pharmaceutically for treating infection after burns .
Synthesis Analysis
The synthesis of this compound involves a reaction with a molar ratio of hydrogen peroxide to Intermediate II of 1.05:1 . After the dropwise addition is completed, the reaction is returned to room temperature. Upon completion of the reaction, the reaction solution is added to ice water, filtered, washed with water, and dried to obtain 490 g of this compound with a yield of 91% .Molecular Structure Analysis
The molecular formula of this compound is C11H9ClN2O2 . It has a molecular weight of 236.65 .Chemical Reactions Analysis
This compound is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase .Physical And Chemical Properties Analysis
This compound is a solid, off-white to light beige in color . It has a melting point of >205°C (dec.), a boiling point of 426.7±45.0 °C (Predicted), and a density of 1.380±0.06 g/cm3 (Predicted) . It is slightly soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on quinoline derivatives, including compounds similar to 4-Chloro-7-methoxyquinoline-6-carboxamide, has shown promising antibacterial properties. For instance, a study by Qu et al. (2018) synthesized and evaluated novel quinoline derivatives for their effectiveness against various bacteria, demonstrating moderate to good antibacterial efficacy. This suggests potential applications of this compound in antibacterial treatments (Qu et al., 2018).
Chemosensor Applications
The compound has been explored for its potential use as a chemosensor, particularly in detecting metal ions. A study by Prodi et al. (2001) characterized a quinoline derivative as a selective sensor for cadmium ions over other metal ions, indicating its potential utility in environmental monitoring and food safety applications (Prodi et al., 2001).
Antimicrobial and Antifungal Studies
Compounds structurally related to this compound have shown promising results in antimicrobial and antifungal studies. Patel and Patel (2010) synthesized fluoroquinolone-based derivatives, which exhibited significant antibacterial and antifungal activities, highlighting the potential of similar compounds in treating infections (Patel & Patel, 2010).
Antitubercular Activity
In the pursuit of effective treatments against tuberculosis, novel quinoline derivatives have been synthesized and evaluated. Marvadi et al. (2020) demonstrated the potential of quinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis, indicating a potential application area for this compound in tuberculosis treatment (Marvadi et al., 2020).
Cancer Research
Quinoline derivatives have also been explored for their antiproliferative activity against cancer cells. Tang et al. (2016) synthesized quinoline derivatives and evaluated them for their ability to inhibit cancer cell growth, demonstrating moderate to excellent potency. This suggests potential research applications of this compound in cancer therapy (Tang et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-7-methoxyquinoline-6-carboxamide is multi-receptor tyrosine kinases . These enzymes play a crucial role in various cellular processes, including cell growth and differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting the activity of multi-receptor tyrosine kinases . This inhibition disrupts the signaling pathways that these enzymes are involved in, leading to changes in cellular processes .
Biochemical Pathways
The compound affects pathways related to cell growth and survival. By inhibiting multi-receptor tyrosine kinases, this compound disrupts the signaling pathways that regulate these processes . The downstream effects include reduced cell proliferation and increased cell death .
Pharmacokinetics
As a pharmaceutical intermediate, it’s likely that these properties have been optimized to ensure good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include reduced cell proliferation and increased cell death . These effects are a result of the compound’s inhibition of multi-receptor tyrosine kinases and the subsequent disruption of cell growth and survival pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that like all pharmaceuticals, factors such as temperature, pH, and light exposure can affect the stability and efficacy of this compound .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .
Biochemische Analyse
Biochemical Properties
4-Chloro-7-methoxyquinoline-6-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. This compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition can lead to the suppression of various signaling pathways that are crucial for cell proliferation and survival .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by inhibiting cell signaling pathways, particularly those involved in cell growth and division. This compound can alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by disrupting the normal function of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of tyrosine kinases, preventing the phosphorylation of target proteins. This binding inhibits the downstream signaling pathways that promote cell proliferation and survival. Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tyrosine kinase activity without causing significant toxicity. At high doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. This interaction can affect the metabolic flux and levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues. For instance, it may accumulate in cancerous tissues, enhancing its therapeutic effects while minimizing its impact on healthy cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its inhibitory effects on tyrosine kinases. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action .
Eigenschaften
IUPAC Name |
4-chloro-7-methoxyquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTVNIDMGKZSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629105 | |
| Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
417721-36-9 | |
| Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research paper describes an optimized synthesis route for Lenvatinib involving 4-Chloro-7-methoxyquinoline-6-carboxamide. What are the key advantages of this specific synthetic route compared to other potential methods?
A: The optimized synthetic route presented in the research paper [] offers several advantages:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)
